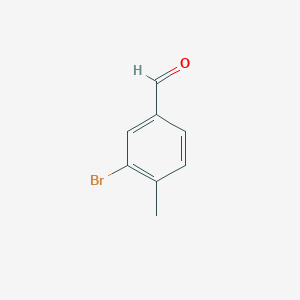

3-Bromo-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXXUAHMTVAQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355702 | |

| Record name | 3-bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36276-24-1 | |

| Record name | 3-bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde (CAS: 36276-24-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde, a key building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its potential applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound, also known as 3-bromo-p-tolualdehyde, is a crystalline solid at room temperature.[1][2] Its chemical structure features a benzaldehyde ring substituted with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern provides a unique combination of steric and electronic properties, making it a versatile intermediate in the synthesis of complex organic molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36276-24-1 | [4] |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47-52 °C | |

| Boiling Point | 79-86 °C at 0.5 Torr | [2] |

| Density | ~1.49 g/cm³ (predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran. | [5] |

| InChI Key | WTXXUAHMTVAQHW-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C=O)cc1Br |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Analogs

| Spectroscopic Technique | Data and Interpretation |

| ¹H NMR | Expected signals include a singlet for the aldehydic proton (~9.8-10.0 ppm), a singlet for the methyl protons (~2.4 ppm), and three aromatic protons in the range of 7.3-8.0 ppm, likely showing complex splitting patterns due to their coupling.[6][7] |

| ¹³C NMR | Expected signals include the carbonyl carbon (~192 ppm), aromatic carbons (125-145 ppm), and the methyl carbon (~21 ppm). The carbon attached to the bromine atom would be expected around 125 ppm.[6] |

| Infrared (IR) Spectroscopy | Key expected absorptions include a strong C=O stretching band for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Br stretching in the fingerprint region.[8][9] |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity at m/z 198 and 200 (for ⁷⁹Br and ⁸¹Br isotopes).[4] Key fragmentation pathways would likely involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and the bromine atom (M-79/81).[10][11][12] |

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-methylbenzaldehyde. While a specific protocol for this exact transformation is not widely published, a general procedure can be adapted from the synthesis of similar compounds. An alternative approach could involve the conversion of 2-bromo-4-methylaniline to the corresponding benzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde (Analogous Procedure)

This procedure, originally for the 2-bromo isomer, can be adapted for the synthesis of this compound by starting with the appropriate aniline precursor.[13]

-

Step 1: Diazotization of 2-Bromo-4-methylaniline. A mixture of 2-bromo-4-methylaniline (0.25 mol) in water is treated with concentrated hydrochloric acid. The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (0.25 mol) in water is added dropwise to form the diazonium salt.[13]

-

Step 2: Formation of the Aldehyde. In a separate flask, an aqueous solution of formaldoxime is prepared and treated with cupric sulfate, sodium sulfite, and sodium acetate. The previously prepared diazonium salt solution is then slowly added to this mixture at 10-15 °C.[13]

-

Step 3: Hydrolysis and Purification. After the addition is complete, the mixture is acidified with concentrated hydrochloric acid and refluxed. The product is then isolated by steam distillation. The distillate is extracted with ether, and the aldehyde is purified via its bisulfite addition product.[13]

Workflow for the Synthesis of a Brominated Benzaldehyde

Caption: General workflow for the synthesis of a brominated benzaldehyde from an aromatic amine.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)

This protocol can be adapted for the reaction of this compound with various boronic acids.

-

Materials: Aryl bromide (e.g., this compound, 1.0 equiv), boronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl bromide, boronic acid, base, and solvent are added. The mixture is degassed, and the palladium catalyst is added. The reaction is then heated (typically to 80-100 °C) and monitored by TLC or LC-MS until completion.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the organic product is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[14]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation.[15] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[2] Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.[1]

Derivatives of brominated benzaldehydes have shown potential as inhibitors of the NF-κB pathway. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been demonstrated to suppress the activation of NF-κB.[14] This suggests that derivatives of this compound could be explored for similar activities.

The Canonical NF-κB Signaling Pathway and Points of Inhibition

Caption: Simplified diagram of the canonical NF-κB signaling pathway, a target for anti-inflammatory drug discovery.

Synthesis of Bioactive Molecules

The aldehyde functionality of this compound allows for its use in various condensation and addition reactions to build more complex molecular scaffolds. For example, it can be converted to an acetophenone derivative, which can then be further functionalized.[5]

Table 3: Examples of Bioactive Compounds Derived from Brominated Aromatic Aldehydes

| Starting Material | Derivative Class | Biological Activity | IC₅₀ / pMIC | Reference |

| 3/4-Bromobenzaldehyde | Benzohydrazides | Anticancer | 1.20 µM (Compound 22) | [14] |

| 3/4-Bromobenzaldehyde | Benzohydrazides | Antimicrobial | 1.67 µM/ml (Compound 12) | [14] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation and can lead to an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 4: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363, P501 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

This information is for guidance only. Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, particularly in the construction of complex biaryl systems and other scaffolds of pharmaceutical interest. Its potential role as a precursor to inhibitors of key signaling pathways, such as NF-κB, highlights its importance for researchers and scientists in the field of drug development. Careful handling in accordance with safety guidelines is essential when working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H7BrO | CID 816765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 9. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 10. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde: Molecular Properties

This guide provides essential physicochemical data for 3-Bromo-4-methylbenzaldehyde, a compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented for ease of reference for researchers, scientists, and drug development professionals.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C8H7BrO[1][2][3] |

| Molecular Weight | 199.04 g/mol [1][2][3] |

This information serves as a foundational reference for any experimental or theoretical work involving this compound. No experimental protocols or signaling pathways are described as this document pertains only to the fundamental molecular properties of the compound.

References

An In-Depth Technical Guide on the Physical Properties of 3-Bromo-4-methylbenzaldehyde

This guide provides a detailed overview of the key physical properties of 3-Bromo-4-methylbenzaldehyde, with a focus on its melting point and physical form. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a substituted aromatic aldehyde. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

The quantitative data regarding the physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 47-52 °C | [1] |

| 47.0 to 51.0 °C | [2] | |

| Physical Form | Solid | |

| Powder to crystal | [1] | |

| White to Almost white powder to crystal | [2] | |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, digital melting point apparatus)

-

Capillary tubes

-

Thermometer (calibrated)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block or oil bath of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. A narrow melting range is indicative of a pure substance.

The physical form of a compound is determined through visual observation, often supplemented by microscopy.

Apparatus:

-

Spatula

-

Watch glass or microscope slide

-

Microscope (optional)

Procedure:

-

Visual Inspection: A small amount of this compound is placed on a clean, dry watch glass. The color, texture, and general appearance of the substance are observed under good lighting. This initial observation determines if the substance is a powder, crystalline, or amorphous solid.

-

Microscopic Examination (Optional): For a more detailed analysis of the crystalline structure, a small amount of the sample is placed on a microscope slide. The slide is then viewed under a microscope. The shape, size, and uniformity of the crystals are observed. This can help to further characterize the solid form.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound such as this compound.

References

3-Bromo-4-methylbenzaldehyde structural formula and SMILES string

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde (also known as 3-Bromo-p-tolualdehyde), a key intermediate in the synthesis of various organic molecules. This document outlines its chemical structure, properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Structural Formula and SMILES String

The structural formula for this compound is presented below, illustrating a benzene ring substituted with a bromine atom, a methyl group, and an aldehyde group.

Structural Formula:

SMILES (Simplified Molecular-Input Line-Entry System) String: Cc1ccc(C=O)cc1Br[1] or CC1=C(C=C(C=C1)C=O)Br[2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 36276-24-1 | [3] |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [2][3] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 47-52 °C | [1][3] |

| Purity (Assay) | ≥97% | [1][3] |

| InChI | 1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | [2][3] |

| InChIKey | WTXXUAHMTVAQHW-UHFFFAOYSA-N | [2][3] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a plausible method for the synthesis of this compound via electrophilic aromatic bromination of 4-methylbenzaldehyde (p-tolualdehyde). This procedure is adapted from a detailed methodology for a structurally analogous compound.

Materials and Equipment:

-

4-methylbenzaldehyde (p-tolualdehyde)

-

Oleum (20%)

-

Iodine

-

Zinc Bromide (ZnBr₂)

-

Bromine (Br₂)

-

Toluene

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Ice

-

500 mL four-necked flask with overhead stirrer, condenser, and thermometer pocket

-

Dropping funnel

-

Standard laboratory glassware for workup and extraction

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, add 204 g of 20% Oleum.

-

Catalyst Addition: To the oleum, add 0.27 g of iodine, followed by 0.68 g of zinc bromide while stirring under a nitrogen atmosphere. Continue stirring for 5 minutes to ensure a homogenous mixture.

-

Substrate Addition: Cool the reaction mixture to below 28 °C. Slowly add 27.2 g (0.226 mol) of 4-methylbenzaldehyde dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture.

-

Bromination: After the addition of the substrate is complete, stir the mixture for an additional 15 minutes. Subsequently, add 40.6 g (13.0 mL, 0.254 mol) of bromine dropwise over a period of 3 hours. The temperature should be maintained at approximately 30 °C during the addition.

-

Reaction Completion: Heat the reaction mass to 40 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Gas Chromatography (GC) if possible.

-

Quenching: Once the reaction is complete, cool the mixture to 10 °C and carefully quench the reaction by pouring it into 130 g of ice over a period of 2 hours, ensuring the temperature does not exceed 25 °C.

-

Workup and Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with two 100 mL portions of toluene.

-

Combine the organic layers and wash with three 100 mL portions of deionized water.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow product.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3-Bromo-4-methylbenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-methylbenzaldehyde (C₈H₇BrO), a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is a substituted aromatic aldehyde with the chemical structure illustrated below. The strategic placement of the bromo, methyl, and aldehyde functional groups on the benzene ring makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and for ensuring its purity in subsequent applications. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a structured format, alongside the experimental protocols for data acquisition.

Molecular Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | -CHO |

| 8.05 | d | 1H | Ar-H |

| 7.70 | dd | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H |

| 2.50 | s | 3H | -CH₃ |

Solvent: CDCl₃. The data presented is a representative spectrum and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | -CHO |

| 145.2 | Ar-C |

| 136.5 | Ar-C |

| 133.8 | Ar-C |

| 131.0 | Ar-C |

| 128.5 | Ar-C |

| 125.0 | Ar-C |

| 23.2 | -CH₃ |

Solvent: CDCl₃. The data presented is a representative spectrum and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2860, ~2760 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1590, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Medium | C-H in-plane bend |

| ~820 | Strong | C-H out-of-plane bend (substituted benzene) |

| ~680 | Medium | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 197/199 | Moderate | [M-H]⁺ |

| 170/172 | Moderate | [M-CHO]⁺ |

| 119 | Moderate | [M-Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

Caption: Workflow for Spectroscopic Identification.

Solubility Profile of 3-Bromo-4-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. An understanding of its solubility is crucial for efficient reaction setup, purification, and formulation. This document outlines the known qualitative solubility of the compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a typical workflow for its synthesis and purification.

Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol [1] |

| Melting Point | 47-52 °C[2] |

| Boiling Point | 79-86 °C at 0.5 Torr[2] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted)[2] |

| Appearance | Solid |

Solubility Data

| Solvent | Qualitative Solubility |

| Methanol | Soluble[2] |

| Common Organic Solvents (e.g., ethers, ketones) | Soluble |

| Water | Less soluble |

Note: The general solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[3][4][5] Smaller aldehydes are generally soluble in water due to hydrogen bonding between the carbonyl group and water molecules.[3][4]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration of each standard.

-

Generate a linear regression curve (calibration curve) and determine its equation (y = mx + c) and correlation coefficient (R²). An R² value close to 1 indicates a good linearity.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Sample Analysis and Calculation:

-

Analyze the diluted sample using the same analytical method used for the standard solutions.

-

Determine the concentration of this compound in the diluted sample using the equation of the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzaldehyde, such as this compound, which often involves the bromination of a corresponding toluene derivative followed by oxidation and purification.

Caption: A representative workflow for the synthesis and purification of this compound.

References

Chemical synonyms for 3-Bromo-4-methylbenzaldehyde like 3-Bromo-p-tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde (CAS No. 36276-24-1), a key chemical intermediate in organic synthesis. This document details its chemical synonyms, physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent use in common synthetic transformations, making it a valuable resource for professionals in research and drug development.

Chemical Synonyms and Identifiers

This compound is known by several synonyms in chemical literature and commercial catalogs. The most common of these, including its primary synonym 3-Bromo-p-tolualdehyde, are listed below.

| Table 1: Chemical Synonyms and Identifiers for this compound | |

| Systematic Name | This compound |

| Common Synonyms | 3-Bromo-p-tolualdehyde, 4-Methyl-3-bromobenzaldehyde, 3-Bromo-4-methyl benzaldehyde |

| CAS Number | 36276-24-1 |

| PubChem CID | 816765 |

| Molecular Formula | C₈H₇BrO |

| InChI Key | WTXXUAHMTVAQHW-UHFFFAOYSA-N |

| SMILES | Cc1ccc(C=O)cc1Br |

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the following tables. This data is essential for its handling, characterization, and use in synthetic procedures.

| Table 2: Physicochemical Properties | |

| Molecular Weight | 199.04 g/mol |

| Appearance | Solid |

| Melting Point | 47-52 °C |

| Assay Purity | ≥97% |

| Table 3: Spectroscopic Data Summary | |

| ¹H NMR | Spectra available. Key signals expected for aromatic protons, the aldehyde proton (~9.9 ppm), and the methyl group protons (~2.4 ppm). |

| ¹³C NMR | Spectra available. Key signals expected for the carbonyl carbon (~192 ppm), aromatic carbons, and the methyl carbon. |

| Mass Spectrometry | GC-MS data available. |

| Infrared (IR) | Spectra available. Characteristic peaks for C=O (aldehyde) stretch, C-H (aromatic and alkyl) stretches, and C-Br stretch are expected. |

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It is classified as hazardous, and appropriate personal protective equipment should be used.

| Table 4: GHS Hazard Information | |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P280, P301+P312+P330, P302+P352, P305+P351+P338 |

| Storage Class | 11 - Combustible Solids |

Role in Drug Discovery and Development

Substituted benzaldehydes are a cornerstone in medicinal chemistry and drug development. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds. The presence of a bromine atom on the aromatic ring of this compound is particularly significant as it provides a reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the core structures of many active pharmaceutical ingredients (APIs).

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases, including those in oncology, neurology, and infectious diseases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in pharmaceutical synthesis.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of p-tolualdehyde. Below is a representative experimental protocol.

Materials:

-

p-Tolualdehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde (1 equivalent) in DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of this compound as a substrate in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Schlenk tube or round-bottom flask, magnetic stirrer, condenser, argon or nitrogen source

Procedure:

-

To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and palladium(II) acetate (0.5 mol%).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A logical workflow for the synthesis of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction using this compound.

An In-depth Technical Guide on the Health and Safety of 3-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most current SDS for this compound and follow all applicable safety regulations and best practices.

Executive Summary

3-Bromo-4-methylbenzaldehyde (CAS No. 36276-24-1) is a substituted aromatic aldehyde used as a building block in organic synthesis.[1] Like many aromatic aldehydes, it presents several health and safety hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, toxicological profile, and recommended safety protocols. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide summarizes the known GHS classifications and provides an overview of the general mechanisms of aldehyde toxicity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| CAS Number | 36276-24-1 | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 47-52 °C | |

| Boiling Point | Data not available | |

| Flash Point | Not applicable | |

| Solubility | Data not available | |

| InChIKey | WTXXUAHMTVAQHW-UHFFFAOYSA-N | [1] |

Toxicological Information

The primary toxicological concerns associated with this compound are related to its irritant properties and potential for harm if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation | [1] |

| Skin Sensitization | 1 |

| Warning | H317: May cause an allergic skin reaction | [1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation | [1] |

Summary of Toxicological Endpoints

While specific, publicly available quantitative data from toxicological studies on this compound is scarce, Table 3 summarizes the key toxicological endpoints based on its GHS classification. The likely methodologies for assessing these endpoints are also provided.

| Toxicological Endpoint | GHS Classification | Likely Experimental Protocol | Quantitative Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | OECD Test Guideline 420, 423, or 425 | LD50: Data not available |

| Skin Irritation | Category 2 (Causes skin irritation) | OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) | Draize test scores: Data not available |

| Eye Irritation | Category 2 (Causes serious eye irritation) | OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) | Draize test scores: Data not available |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | OECD Test Guideline 429 (Local Lymph Node Assay - LLNA) | EC3 value: Data not available |

| Genotoxicity | Data not available | OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test) | Data not available |

| Carcinogenicity | Data not available | OECD Test Guideline 451 (Carcinogenicity Studies) | Data not available |

Mechanism of Toxicity: A General Perspective for Aromatic Aldehydes

The following diagram illustrates a generalized pathway for aldehyde-induced cellular toxicity.

Caption: Generalized mechanism of aromatic aldehyde toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for regulatory purposes. Below are overviews of the likely methodologies that would be employed.

Acute Oral Toxicity (Representative Protocol based on OECD 425)

The Up-and-Down Procedure (UDP) is a method for estimating the LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult female rats are commonly used.

-

Housing and Fasting: Animals are housed individually, and food (but not water) is withheld overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage. The volume is based on the animal's body weight.

-

Dosing Procedure: A single animal is dosed at a time. The first animal is dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing is typically 48 hours.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Caption: Workflow for OECD 425 Acute Oral Toxicity test.

Acute Dermal Irritation (Representative Protocol based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation.[8]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[8]

-

Preparation: The fur on the animal's back is clipped 24 hours before the test.

-

Application: A 0.5 g dose of the solid test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to the Draize scale.[9][10][11][12]

Acute Eye Irritation (Representative Protocol based on OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A 0.1 g dose of the solid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is scored according to the Draize scale.[9][10][11][12]

Safe Handling and Storage

Given the hazardous properties of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment containing the material.

Storage

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

Spills and Disposal

-

Spills: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. While specific quantitative toxicological data is limited, the available information warrants the use of stringent safety precautions. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet and adhere to all institutional and regulatory safety guidelines when working with this compound. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.

References

- 1. This compound | C8H7BrO | CID 816765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. Draize test - Wikipedia [en.wikipedia.org]

- 10. criver.com [criver.com]

- 11. ecetoc.org [ecetoc.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Technical Guide to the Proper Handling and Storage of 3-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper handling, storage, and key synthetic applications of 3-Bromo-4-methylbenzaldehyde (CAS No: 36276-24-1). Adherence to these procedures is critical to ensure laboratory safety and maintain the integrity of this versatile reagent, which is a key building block in the synthesis of complex organic molecules for pharmaceuticals and material science.[1]

Compound Data and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | Solid |

| Melting Point | 47-52 °C |

| Synonyms | 3-Bromo-p-tolualdehyde |

(Data sourced from various chemical suppliers and databases)

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

(Data sourced from PubChem and various supplier Safety Data Sheets)

Safe Handling and Storage Procedures

The following procedures are essential for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of where the chemical is handled.

Storage Recommendations

Proper storage is crucial to maintain the stability and purity of this compound.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated place.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Ignition Sources: Store away from heat and sources of ignition. This compound is a combustible solid.

Spill and Waste Disposal

-

Spill Response: In case of a spill, avoid generating dust. Use appropriate tools to collect the spilled solid into a designated waste container. Clean the affected area thoroughly.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Experimental Protocols in Synthetic Chemistry

This compound is a valuable intermediate in a variety of organic transformations. Its aldehyde functionality allows for reactions such as Wittig olefination and reductive amination, while the bromo substituent is ideal for cross-coupling reactions like the Suzuki coupling.[1]

Representative Suzuki Coupling Protocol

The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds.[3] The following is a representative protocol for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Ar-B(OH)₂ + Br-C₆H₃(CH₃)CHO → Ar-C₆H₃(CH₃)CHO

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water)[4]

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the deoxygenated solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Wittig Reaction Protocol

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5] The following is a representative protocol for the reaction of this compound with a phosphorus ylide.

Reaction Scheme:

Ph₃P=CHR + Br-C₆H₃(CH₃)CHO → Br-C₆H₃(CH₃)CH=CHR + Ph₃PO

Materials:

-

This compound

-

Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 equivalents)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension to generate the ylide (a color change is often observed).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Representative Reductive Amination Protocol

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[6] The following is a representative one-pot protocol for the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

R₂NH + Br-C₆H₃(CH₃)CHO → [Imine/Iminium intermediate] → Br-C₆H₃(CH₃)CH₂NR₂

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 equivalents)[7]

-

Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Optional: Acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask, add this compound, the amine, and the solvent.

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (STAB) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its proper handling and storage are paramount to ensuring the safety of laboratory personnel and the successful outcome of synthetic endeavors. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely utilize this compound to its full potential in the creation of novel and important molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Navigating the Procurement of 3-Bromo-4-methylbenzaldehyde: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount to the success of their work. 3-Bromo-4-methylbenzaldehyde (CAS No. 36276-24-1), a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of the commercial suppliers, available purity grades, and the analytical methodologies crucial for the quality assessment of this versatile benzaldehyde derivative.

Commercial Availability and Purity Grades

A critical first step in the procurement process is identifying reliable commercial suppliers and understanding the purity grades they offer. This compound is available from a range of chemical suppliers, with purity typically advertised between 96% and 98%. The choice of grade is often dictated by the sensitivity of the intended application, with higher purity grades being essential for applications such as the synthesis of active pharmaceutical ingredients (APIs) to minimize the presence of unwanted side-products.

Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

| Supplier | Quoted Purity | Notes |

| Sigma-Aldrich (Aldrich) | 97%[1] | A well-established supplier for research-grade chemicals. |

| Hyma Synthesis Pvt. Ltd. | 97%[2] | An ISO-certified company with in-house quality control using GC, HPLC, NMR, and GC-MS.[2] |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 98% | Available through online chemical marketplaces. |

| Dayang Chem (Hangzhou) Co., Ltd. | 96% | Available through online chemical marketplaces. |

It is imperative for researchers to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase. This document provides detailed information on the purity and the methods used for its determination.

Analytical Methodologies for Purity Assessment

Ensuring the quality of this compound requires robust analytical methods to determine its purity and to identify and quantify any impurities. The most common techniques employed for the analysis of aromatic aldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for impurity identification.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a widely used technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC with a Flame Ionization Detector (FID) is a standard method for purity assessment.

Typical Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5), with dimensions of 30 m x 0.25 mm internal diameter and a 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection Volume: 1 µL.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. Reverse-phase HPLC with UV detection is a common method for the analysis of benzaldehyde derivatives.

Typical Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both of which may be modified with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Gradient Program:

-

Start with 50% B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: A solution of this compound (e.g., 0.5 mg/mL) is prepared in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by area percentage. This method is also suitable for identifying and quantifying known and unknown impurities by comparing the chromatogram to that of a reference standard.

Impurity Profiling

Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include isomers (e.g., 2-bromo-4-methylbenzaldehyde or 4-bromo-3-methylbenzaldehyde), the corresponding benzoic acid (from oxidation), or residual starting materials from the synthetic process. Hyphenated techniques such as GC-MS and LC-MS are invaluable for the structural elucidation of unknown impurities.[3][4][5]

Workflow for Supplier and Purity Grade Selection

The following diagram illustrates a logical workflow for researchers to select a suitable commercial supplier and purity grade of this compound for their specific research needs.

Caption: Procurement and QC workflow for this compound.

By following a systematic approach to supplier selection and implementing rigorous in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Navigating the Safety Profile of 3-Bromo-4-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. As with any chemical reagent, a thorough understanding of its hazard profile and the necessary precautionary measures is paramount for ensuring laboratory safety and mitigating potential risks. This technical guide provides an in-depth overview of the key hazards associated with this compound, outlines standardized experimental protocols for its safety assessment, and explores the potential toxicological pathways.

Key Hazards and Precautionary Statements

The primary hazards of this compound are well-documented in safety data sheets and chemical databases. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazard statements. A summary of this information is presented below for clarity and quick reference.

GHS Classification and Precautionary Data

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |

| Acute toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[1][2][3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin irritation (Category 2) |

| Warning | H315: Causes skin irritation.[1][2][3][4] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious eye irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation.[1][2][3][4] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Skin sensitization (Category 1) |

| Warning | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |

| Warning | H335: May cause respiratory irritation.[1][2][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Experimental Protocols for Hazard Assessment

To ensure a comprehensive evaluation of the toxicological properties of this compound, a series of standardized experimental protocols, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, should be followed. These guidelines provide a systematic and internationally recognized approach to safety testing.

Integrated Testing Strategy Workflow

An integrated and tiered approach to testing is recommended to minimize animal use while ensuring a thorough hazard assessment. The following workflow outlines a logical sequence of evaluations.

Caption: Integrated hazard assessment workflow.

Summary of Key Experimental Protocols

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423): This method is a stepwise procedure using a reduced number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[5][6][7][8] The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality in this group determines the next step, which could be dosing at a higher or lower level, or cessation of testing.[5][6] Observations for signs of toxicity are conducted for at least 14 days.[7][8]

-

Acute Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[9][10][11][12] A single dose of the substance is applied to a small area of the skin of an animal, typically a rabbit. The treated area is observed for signs of erythema and edema at specified intervals over a period of up to 14 days to assess the reversibility of any effects.[9][11][12]

-

Acute Eye Irritation/Corrosion (OECD 405): This guideline is used to assess the potential of a substance to cause eye irritation or corrosion when applied to the eye.[13][14][15][16][17] A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually a rabbit, with the other eye serving as a control.[13][14][15][17] The eyes are examined at specific intervals to score for corneal opacity, iritis, and conjunctival redness and chemosis.[13] The observation period is typically up to 21 days to determine the reversibility of effects.[13][17]

-

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429): The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[18][19][20][21] It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[19][20][21] The test substance is applied to the dorsal surface of the ears of mice for a few consecutive days.[21] Subsequently, the proliferation of lymphocytes in the auricular lymph nodes is measured, often by incorporating a radiolabelled substance, and a Stimulation Index is calculated to determine the sensitization potential.[19]

-

Acute Inhalation Toxicity (OECD 403): This test is designed to evaluate the health hazards of a substance upon short-term inhalation exposure.[22][23][24][25][26] Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[22][23][24] The animals are then observed for at least 14 days for signs of toxicity and mortality.[23][24][26] This test can be used to determine the median lethal concentration (LC50).[22]

Potential Toxicological Signaling Pathways

The toxicity of aromatic aldehydes like this compound is primarily initiated by their electrophilic nature, allowing them to react with nucleophilic biomolecules such as proteins. This initial molecular interaction can trigger a cascade of cellular events leading to the observed toxicities.

General Mechanism: Schiff Base Formation

The aldehyde functional group can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[27][28] This covalent modification can alter the structure and function of proteins, leading to cellular dysfunction.

Caption: General mechanism of aromatic aldehyde toxicity.

Signaling Pathway in Skin Sensitization

For skin sensitization, the formation of protein adducts is a key molecular initiating event. This can lead to the activation of the Keap1-Nrf2 signaling pathway, a major regulator of cellular antioxidant and detoxification responses.[29][30][31][32] Covalent modification of Keap1 by the aldehyde or subsequent reactive oxygen species can lead to the release and nuclear translocation of Nrf2, which in turn activates the expression of antioxidant and cytoprotective genes.[32] This cellular stress response is a critical component in the induction of an immune response leading to sensitization.

Caption: Aldehyde-induced skin sensitization pathway.

Signaling Pathway in Respiratory Irritation

Inhalation of irritant aldehydes can activate sensory nerve endings in the respiratory tract, primarily through the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[33][34][35][36][37] TRPA1 is an oxidant sensor, and its activation by electrophilic aldehydes leads to an influx of calcium ions, depolarization of the sensory neuron, and the release of neuropeptides.[34][35] This results in neurogenic inflammation, characterized by bronchoconstriction, plasma extravasation, and mucus secretion, which are the hallmarks of respiratory irritation.[35][36]

Caption: Aldehyde-induced respiratory irritation pathway.

Conclusion

This compound is a chemical intermediate with a defined set of hazards, including acute oral toxicity, skin and eye irritation, skin sensitization, and respiratory irritation. A comprehensive understanding and implementation of the precautionary statements are essential for its safe handling. For a thorough toxicological assessment, a tiered and integrated testing strategy employing standardized OECD guidelines is recommended. The underlying mechanism of toxicity for aromatic aldehydes is primarily driven by their electrophilic nature, leading to the formation of protein adducts and the subsequent activation of specific signaling pathways that mediate the observed adverse effects. By adhering to the safety guidelines and understanding the toxicological profile, researchers and professionals can effectively manage the risks associated with the use of this compound in their work.

References